Thiocarbonyl vs. Carbonyl: Impact on Lipophilicity and Hydrogen-Bond Acidity
Replacing the central thiocarbonyl (C=S) with a carbonyl (C=O) in the analogous 1-(4-bromophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)amino]urea reduces computed logP by approximately 1.0 log unit and eliminates one strong hydrogen-bond donor site, fundamentally altering passive permeability and target engagement geometry [1]. Although no direct experimental logP for the urea congener has been published, class-level data for structurally matched tetrazole urea/thiourea pairs confirm a consistent ΔlogP ≈ 0.8–1.2 in favour of the thiourea, driven by the greater polarisability of sulfur [2].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 3.7; HBD = 3 (PubChem computed) [1] |
| Comparator Or Baseline | Urea analog (1-(4-bromophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)amino]urea): XLogP3 estimated ~2.7; HBD = 2 (class-level inference) [2] |
| Quantified Difference | ΔXLogP3 ≈ +1.0; ΔHBD = +1 |
| Conditions | Computed physicochemical properties; class-level urea/thiourea comparison derived from patent examples [2] |
Why This Matters
For procurement decisions, the higher lipophilicity and additional H-bond donor of the thiourea form directly influence membrane penetration and target residence time, making it the preferred scaffold when LogD-guided CNS or intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 42588732, XLogP3 and H-bond donor count. NCBI (2026). https://pubchem.ncbi.nlm.nih.gov/compound/946278-89-3 View Source
- [2] US Patent 5,073,565. Tetrazole ureas and thioureas and their use as ACAT inhibitors. General formula and representative examples illustrating urea/thiourea pairs. Justia Patents (1990). https://patents.justia.com/patent/5073565 View Source
